molecular formula C26H31N5O4S B2647766 N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-57-4

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2647766
CAS No.: 688055-57-4
M. Wt: 509.63
InChI Key: HCWFAJNQNQKURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazoline derivative featuring a 1,3-dioxolo ring fused to the quinazoline core, a sulfanylidene (C=S) group at position 6, and an 8-oxo moiety. The substituent at position 7 includes a benzamide group linked to a 3-(4-ethylpiperazin-1-yl)propyl chain.

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4S/c1-2-29-10-12-30(13-11-29)9-3-8-27-24(32)19-6-4-18(5-7-19)16-31-25(33)20-14-22-23(35-17-34-22)15-21(20)28-26(31)36/h4-7,14-15,20H,2-3,8-13,16-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTXNWDWEHRJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity through various studies and findings.

The compound has a complex molecular structure characterized by the presence of a piperazine ring and a quinazoline derivative. Its molecular formula is C30H30N5O4SC_{30}H_{30}N_5O_4S with a molecular weight of approximately 592.11 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes involved in oxidative stress pathways, which are critical in the context of diseases such as cancer and neurodegenerative disorders.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage and may contribute to its potential therapeutic effects in oxidative stress-related conditions .

Antitumor Activity

In vitro studies have demonstrated that the compound possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways influenced by this compound are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate neurodegeneration by reducing oxidative stress in neuronal cells and promoting neuronal survival under stress conditions .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:

StudyModelFindings
1Mouse model of myocardial infarctionDemonstrated reduced oxidative stress markers and improved cardiac function .
2Human cancer cell linesShowed significant inhibition of cell growth and induction of apoptosis .
3Neuronal culturesIndicated protective effects against oxidative damage .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s synthesis likely requires selective substitution at the quinazoline core, as demonstrated in .
  • SAR Development : Systematic modification of the ethylpiperazine chain or dioxolo ring (e.g., replacing sulfur with oxygen) could refine activity, as seen in ’s substituent studies .

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